



# Application Notes: OROS® Technology for Oral Paliperidone Delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Paliperidone Palmitate |           |
| Cat. No.:            | B1678296               | Get Quote |

#### Introduction

Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic agent used in the treatment of schizophrenia and schizoaffective disorder.[1][2] To improve its therapeutic profile, paliperidone has been formulated into an extended-release (ER) oral dosage form utilizing the Osmotic-controlled Release Oral delivery System (OROS®).[2][3] This advanced drug delivery technology, marketed as Invega®, is designed to provide controlled and consistent release of paliperidone over a 24-hour period, allowing for once-daily administration.[4] The OROS® technology aims to minimize the peak-to-trough fluctuations in plasma drug concentrations often seen with immediate-release formulations, which can enhance tolerability and patient compliance.[5][6]

#### Mechanism of OROS® Push-Pull™ Technology

The Invega® tablet employs a specific type of OROS® system known as the Push-Pull™ technology. This system is meticulously engineered to achieve a gradually ascending drug release rate.

The tablet consists of three main components:

- A semipermeable membrane: This outer casing is permeable to water but not to the drug or osmotic agents inside.[4]
- A trilayer osmotic core: This core is composed of two drug layers and one "push" layer. [2][3]



- Drug Layers: These layers contain paliperidone and excipients. To achieve the ascending release profile, the two layers have different drug concentrations.
- Push Layer: This layer contains osmotically active components and hydrophilic polymers.
   [5]
- Precision-drilled orifices: Two laser-drilled holes are present on the drug-layer side of the tablet.[5]

Upon ingestion, the semipermeable membrane allows gastrointestinal fluid to be drawn into the tablet core at a controlled rate.[4][5] The water hydrates the polymers in the push layer, causing it to swell and expand. This expansion exerts pressure on the drug layers, forcing a gelled suspension of paliperidone out through the precision-drilled orifices.[5] The rate of drug delivery is determined by the rate of water entry across the semipermeable membrane.[4] The biologically inert tablet shell remains intact during its transit through the gastrointestinal tract and is eliminated in the stool.[5]



Click to download full resolution via product page

Caption: Workflow of the OROS® Push-Pull™ delivery system for paliperidone.

Pharmacological Mechanism of Action of Paliperidone



Paliperidone's therapeutic effects in schizophrenia are mediated primarily through its antagonist activity at central dopamine Type 2 (D2) and serotonin Type 2A (5-HT2A) receptors. [7][8] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions.[8][9] The antagonism of 5-HT2A receptors is believed to contribute to the alleviation of negative symptoms, like social withdrawal and apathy.[8] Paliperidone has a higher affinity for 5-HT2A receptors than for D2 receptors, a characteristic of atypical antipsychotics that may contribute to a lower incidence of extrapyramidal side effects compared to older, typical antipsychotics.[2] [7]

Additionally, paliperidone acts as an antagonist at alpha-1 and alpha-2 adrenergic receptors, as well as H1 histaminergic receptors, which can contribute to side effects like orthostatic hypotension and sedation.[1][9] It has no significant affinity for cholinergic muscarinic receptors. [2][4]



Click to download full resolution via product page

Caption: Paliperidone's antagonism of D2 and 5-HT2A receptors.



### **Data Presentation**

Table 1: Pharmacokinetic Parameters of OROS® Paliperidone in Healthy Adults

This table summarizes the key pharmacokinetic parameters following single oral doses of paliperidone extended-release (ER) tablets.

| Parameter                        | 3 mg Dose     | 9 mg Dose     | Reference |
|----------------------------------|---------------|---------------|-----------|
| Tmax (h)                         | 22.2 (median) | 24.8 (median) |           |
| Cmax (ng/mL)                     | 4.3 ± 1.8     | 14.5 ± 5.0    | [10]      |
| AUC0-t (ng·h/mL)                 | 181.7 ± 66.7  | 598.0 ± 224.9 | [10]      |
| AUC0-∞ (ng·h/mL)                 | 212.8 ± 82.2  | 684.0 ± 276.5 | [10]      |
| t1/2 (h)                         | ~23           | ~23           |           |
| Absolute Oral<br>Bioavailability | 28%           | 28%           | [2]       |

Abbreviations: Tmax = Time to reach maximum plasma concentration; Cmax = Maximum plasma concentration; AUC0-t = Area under the plasma concentration-time curve from time zero to the last measurable concentration;  $AUC0-\infty$  = Area under the plasma concentration-time curve from time zero to infinity; t1/2 = Terminal elimination half-life. Data are presented as mean  $\pm$  standard deviation unless otherwise noted.

Table 2: In Vitro Dissolution Profile and Acceptance Criteria for OROS® Paliperidone Tablets

This table shows the typical dissolution specifications for various strengths of Invega® tablets, as per regulatory filings.



| Time Point (hours) | Target % Drug<br>Released (Lower<br>Limit) | Target % Drug<br>Released (Upper<br>Limit) | Reference |
|--------------------|--------------------------------------------|--------------------------------------------|-----------|
| 2                  | 0%                                         | 20%                                        |           |
| 8                  | 25%                                        | 55%                                        |           |
| 14                 | 60%                                        | 90%                                        | [11]      |
| 24                 | Not Less Than 80%                          | -                                          |           |

## **Experimental Protocols**

Protocol 1: In Vitro Dissolution Testing for OROS® Paliperidone

This protocol describes a standard method for evaluating the drug release profile from an osmotic pump tablet.

- Objective: To determine the in vitro release rate of paliperidone from the OROS® extendedrelease formulation over 24 hours.
- Apparatus: USP Dissolution Apparatus II (Paddle Method).[12]
- Method:
  - Prepare the dissolution medium. A typical approach involves using media of different pH to simulate the transit through the gastrointestinal tract, for example, 900 mL of pH 1.2 hydrochloric acid buffer for the first 2 hours, followed by a change to 900 mL of pH 7.4 phosphate buffer.[13]
  - Set the temperature of the dissolution medium to  $37 \pm 0.5$ °C.[13]
  - Set the paddle rotation speed to 50 rpm.[12]
  - Place one paliperidone ER tablet into each dissolution vessel.
  - Withdraw samples (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 2, 8, 14, and 24 hours). Replace the withdrawn volume with fresh, pre-warmed



medium.

- $\circ$  Filter the samples promptly through a suitable filter (e.g., 0.45 µm).
- Analyze the concentration of paliperidone in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry at a wavelength of 238 nm.[12][14]
- Calculate the cumulative percentage of drug released at each time point relative to the labeled dose.

Protocol 2: Single-Dose Pharmacokinetic Study in Healthy Volunteers

This protocol outlines a typical clinical study to assess the pharmacokinetic profile of OROS® paliperidone.

- Objective: To characterize the absorption, distribution, and elimination of a single oral dose of paliperidone ER.
- Study Design: Single-center, open-label, single-dose, parallel-group study.[10]
- Subjects: Healthy adult volunteers, screened for inclusion/exclusion criteria.
- Method:
  - Subjects are admitted to the clinical research unit.
  - Following an overnight fast, subjects receive a single oral dose of paliperidone ER (e.g., 3 mg or 9 mg) with water.[10] The tablet must be swallowed whole and not chewed, divided, or crushed.[3][4]
  - Collect serial blood samples (e.g., via an indwelling catheter) into appropriate
    anticoagulant tubes at specified time points. A typical schedule would be pre-dose (0
    hours) and at 1, 2, 4, 8, 12, 18, 24, 36, 48, 72, and 96 hours post-dose.[10]
  - Process the blood samples by centrifugation to separate the plasma. Store the plasma samples frozen (e.g., at -20°C or lower) until analysis.



- Determine the plasma concentrations of paliperidone using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS).
- Use the plasma concentration-time data to calculate key pharmacokinetic parameters for each subject, including Cmax, Tmax, AUC, and t1/2, using non-compartmental analysis.
   [10]
- Monitor subjects for safety and tolerability throughout the study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Paliperidone Wikipedia [en.wikipedia.org]
- 2. Safety and Efficacy of Paliperidone Extended-Release in Acute and Maintenance Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. Paliperidone ER: a review of the clinical trial data PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restricted [jnjmedicalconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Paliperidone? [synapse.patsnap.com]
- 9. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]
- 10. ovid.com [ovid.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Development and evaluation of microporous osmotic tablets of diltiazem hydrochloride -PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Evaluation of Osmotic Drug Delivery System of Efonidipine [wisdomlib.org]







 To cite this document: BenchChem. [Application Notes: OROS® Technology for Oral Paliperidone Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678296#application-of-the-oros-technology-for-oral-paliperidone-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com